molecular formula C11H11NO4 B1452072 8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 959237-46-8

8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B1452072
M. Wt: 221.21 g/mol
InChI Key: PSFFRBNBXIMPJH-UHFFFAOYSA-N
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Description

“8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C11H11NO4 . It has a molecular weight of 221.21 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination gives direct access to 1,2,3,4-tetrahydroquinolines .


Molecular Structure Analysis

The molecular structure of “8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” can be represented by the InChI code: 1S/C11H11NO4/c1-16-8-4-2-3-6-7(11(14)15)5-9(13)12-10(6)8/h2-4,7H,5H2,1H3,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” include a molecular weight of 221.21 . The compound is a solid at room temperature .

Scientific Research Applications

Drug Discovery

This compound is a valuable scaffold in drug discovery due to its quinoline nucleus, which is known for a broad range of biological activities. It’s particularly useful in the synthesis of new pharmacological agents, leveraging its potential for modifications to target various diseases .

Organic Synthesis

As a versatile intermediate, it plays a significant role in organic synthesis. Its unique structure allows for the development of complex organic molecules, serving as a precursor for various synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is used to investigate and develop new therapeutic agents. Its structure is conducive to modifications that can enhance drug efficacy and reduce toxicity.

Antimicrobial Activity

Quinoline derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics and antifungal agents. This compound can be used to synthesize derivatives with potential antibacterial and antifungal activities .

Neuroprotective Research

Research suggests that quinoline derivatives can have neuroprotective effects. Studies involving similar compounds have shown promise in treating neurodegenerative diseases, indicating potential applications for this compound in such research areas .

Green Chemistry

The compound’s derivatives can be synthesized using eco-friendly catalysts and solvent-free conditions, aligning with the principles of green chemistry. This approach minimizes environmental impact and promotes sustainable chemical practices .

properties

IUPAC Name

8-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-8-4-2-3-6-7(11(14)15)5-9(13)12-10(6)8/h2-4,7H,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFFRBNBXIMPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672388
Record name 8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

CAS RN

959237-46-8
Record name 8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 2
8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 3
8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 4
8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 5
8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 6
8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

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